molecular formula C8H8BrI B1524123 1-Bromo-2-ethyl-4-iodobenzene CAS No. 1160573-87-4

1-Bromo-2-ethyl-4-iodobenzene

Cat. No. B1524123
M. Wt: 310.96 g/mol
InChI Key: KOAOHJCNSAAUSK-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-iodobenzene is an aryl halide with the molecular formula C8H8BrI . It is also known as 2-Bromo-4-ethyl-1-iodobenzene . It has a molecular weight of 310.96 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethyl-4-iodobenzene consists of a benzene ring substituted with a bromine atom, an iodine atom, and an ethyl group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .


Chemical Reactions Analysis

Aryl iodides like 1-Bromo-2-ethyl-4-iodobenzene are known to be more reactive than aryl bromides in the Sonogashira coupling . This allows the iodine end of the molecule to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .


Physical And Chemical Properties Analysis

1-Bromo-2-ethyl-4-iodobenzene is a liquid at room temperature . It has a molecular weight of 310.96 and a molecular formula of C8H8BrI .

Scientific Research Applications

Synthesis and Catalysis

1-Bromo-2-ethyl-4-iodobenzene serves as a versatile intermediate in organic synthesis, particularly in halogenation and coupling reactions. For example, it can be used in the preparation of mixed halogenated compounds, demonstrating the utility of halogenation techniques in creating complex molecular structures with specific halogen substitutions. This process is facilitated by catalysts like N-halosuccinimide and acidic catalysts, which allow for selective halogenation of polyalkylbenzenes, leading to high yields of desired products (Bovonsombat & Mcnelis, 1993). Furthermore, the CuI-catalyzed domino process enables the synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, highlighting the compound's role in facilitating complex transformations involving both intermolecular C-C bond formation and intramolecular C-O bond formation processes (Lu et al., 2007).

Advanced Materials and Polymer Science

1-Bromo-2-ethyl-4-iodobenzene's utility extends to the field of materials science, particularly in the development of polymeric materials. The compound can act as a precursor or intermediate in the synthesis of polymers or as a component in the formulation of materials with specific electronic or structural properties. This is evident in research focused on the synthesis of hyperbranched polyethers, where related halogenated compounds undergo self-condensation reactions to produce polymers with significant molecular weights. These polymers are characterized by their branching structures and functional groups, which can be further modified for various applications (Uhrich et al., 1992).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 1-bromo-2-ethyl-4-iodobenzene can be used to study the impact of halogenated compounds on ecosystems or to develop analytical methodologies for detecting such compounds in environmental samples. This includes studies on the bromination of ethylbenzene and the analytical techniques used to identify and quantify the resulting brominated products. These studies not only contribute to our understanding of chemical reactions and mechanisms but also to the development of methods for environmental monitoring and protection (Isaac-Lam, 2014).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation and serious eye irritation . Personal protective equipment, including eye protection and gloves, should be worn when handling this chemical .

properties

IUPAC Name

1-bromo-2-ethyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAOHJCNSAAUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679224
Record name 1-Bromo-2-ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethyl-4-iodobenzene

CAS RN

1160573-87-4
Record name 1-Bromo-2-ethyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-ethyl-4-iodobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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